Isobutyl 2-butenoate

Flavor longevity Fragrance substantivity Sensory persistence

Isobutyl 2-butenoate (CAS 73545-15-0, also referenced as 589-66-2 for mixed isomers), systematically named 2-methylpropyl (E)-but-2-enoate, is a short-chain unsaturated fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol) belonging to the crotonate ester family. It is a colorless to pale yellow liquid with a boiling point of 171 °C, density of 0.89 g/mL at 25 °C, and refractive index n20/D of 1.428.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 73545-15-0
Cat. No. B1624432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 2-butenoate
CAS73545-15-0
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC(C)C
InChIInChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+
InChIKeyXDOWKOALJBOBBL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in propylene glycol, most fixed oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 2-Butenoate (CAS 73545-15-0) Procurement-Relevant Technical Baseline


Isobutyl 2-butenoate (CAS 73545-15-0, also referenced as 589-66-2 for mixed isomers), systematically named 2-methylpropyl (E)-but-2-enoate, is a short-chain unsaturated fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol) belonging to the crotonate ester family [1]. It is a colorless to pale yellow liquid with a boiling point of 171 °C, density of 0.89 g/mL at 25 °C, and refractive index n20/D of 1.428 . The compound is recognized by FEMA (3432), JECFA (1206), CoE (10706), and is listed as FCC-grade, indicating its established use as a flavoring agent in the food industry [2]. Its structure features an α,β-unsaturated ester moiety conjugated with a branched isobutyl alcohol, which imparts distinct physicochemical properties relative to linear or smaller-branch crotonate analogs.

Why Isobutyl 2-Butenoate Cannot Be Generically Substituted by Other Crotonate or Fruity Esters


Crotonate esters and fruity esters (e.g., butyrates, isobutyrates) share a superficial organoleptic resemblance, yet their physicochemical properties—volatility, lipophilicity, and substantivity—diverge significantly due to differences in alcohol chain length and branching [1]. These differences directly affect flavor release kinetics, fragrance longevity, and formulation stability . Isobutyl 2-butenoate’s branched isobutyl moiety provides a unique balance between moderate volatility and extended substantivity, which cannot be replicated by linear-chain analogs such as ethyl crotonate (too volatile) or butyl crotonate (insufficient sensory data). Procurement decisions based solely on “fruity ester” class membership risk inconsistent product performance and regulatory non-compliance, as not all crotonate esters possess identical JECFA safety evaluations or FCC-grade certifications.

Isobutyl 2-Butenoate Comparative Quantitative Evidence for Scientific Selection


Substantivity Duration: Isobutyl 2-Butenoate vs. Fig Crotonate and Butyl Butyrate

Isobutyl 2-butenoate demonstrates a substantivity of 137 hours at 100% concentration, measured as the duration of perceptible odor on a smelling strip under standardized conditions [1]. This is 3.3-fold longer than fig crotonate (41 hours [2]) and 17-fold longer than butyl butyrate (8 hours [3]), a common fruity ester substitute. The extended substantivity is directly attributable to the branched isobutyl group, which reduces evaporation rate while maintaining sufficient vapor pressure for sensory perception.

Flavor longevity Fragrance substantivity Sensory persistence

Vapor Pressure: Isobutyl 2-Butenoate vs. Ethyl Crotonate

The vapor pressure of isobutyl 2-butenoate is 1.8 ± 0.3 mmHg at 25 °C [1], compared to 6.87 mmHg for ethyl crotonate at the same temperature . This 3.8-fold lower vapor pressure indicates that isobutyl 2-butenoate evaporates more slowly, contributing to its demonstrated 137-hour substantivity. Ethyl crotonate's higher volatility results in a sharper but shorter-lived olfactory impact, making it unsuitable for applications requiring sustained flavor or fragrance release.

Volatility control Flavor release kinetics Headspace concentration

Lipophilicity (LogP): Isobutyl 2-Butenoate vs. Ethyl Crotonate

Isobutyl 2-butenoate has a measured LogP of 2.73 , while ethyl crotonate has a LogP of approximately 1.13–1.30 . The >100-fold difference in octanol-water partition coefficient indicates that isobutyl 2-butenoate is significantly more lipophilic. This property influences partitioning into lipid phases of food matrices, fragrance retention on skin, and compatibility with non-polar formulation solvents.

Partition coefficient Membrane permeability Flavor partitioning

Regulatory Safety Status: JECFA Evaluation with Acceptable ADI vs. Limited Data for Butyl Crotonate

Isobutyl 2-butenoate has been evaluated by JECFA (No. 1206) in 2003 and received an Acceptable ADI with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, butyl crotonate has no individual JECFA evaluation and is listed as 'JECFA Food Flavoring: N/A' [2], meaning it lacks the same level of authoritative safety clearance for food use. Ethyl crotonate (JECFA No. 1806) was evaluated in 2008 and also considered safe, but its higher volatility and lower substantivity limit its functional substitutability despite comparable regulatory status .

Food safety JECFA evaluation Regulatory compliance ADI

FCC-Grade Certification and Purity: Isobutyl 2-Butenoate vs. Butyl Crotonate

Isobutyl 2-butenoate is commercially available as ≥98% purity under FCC, FG (Food Grade) certification from major suppliers (Sigma-Aldrich W343218), confirming its suitability for food flavoring applications per Food Chemicals Codex standards . Butyl crotonate, while available at ≥97% purity (GC) from chemical suppliers such as TCI, is not typically offered with FCC certification in standard catalogs, and its JECFA status remains absent [1]. The availability of isobutyl 2-butenoate with dual FCC/FG certification streamlines procurement for food and beverage manufacturers by reducing the burden of additional purity verification.

Food Chemicals Codex FCC compliance Purity specification

Isobutyl 2-Butenoate: High-Value Application Scenarios Supported by Quantitative Evidence


Long-Lasting Fragrance Formulations (Personal Care, Fine Fragrance)

Isobutyl 2-butenoate's substantivity of 137 hours at 100% concentration [1]—significantly exceeding fig crotonate (41 h) and butyl butyrate (8 h)—makes it the ester of choice for fine fragrances, body lotions, and hair care products where all-day scent persistence is a consumer requirement. Its moderate vapor pressure (1.8 mmHg) enables a controlled, sustained release profile without the rapid top-note loss characteristic of ethyl crotonate (6.87 mmHg) . Formulators can reduce or eliminate synthetic fixatives, simplifying ingredient lists and potentially lowering formulation cost.

Heat-Processed Food Flavoring (Bakery, Confectionery, Dairy)

With FEMA 3432 recommended usage levels of 5.0 mg/kg in baked goods and 3.0 mg/kg in dairy products [1], isobutyl 2-butenoate's boiling point of 171 °C and low vapor pressure (1.8 mmHg) ensure minimal evaporative loss during baking, extrusion, or pasteurization . Ethyl crotonate, with a boiling point of only 138–140 °C, would substantially flash off under identical thermal conditions. The compound's FCC certification and JECFA Acceptable ADI status provide the regulatory certainty required for international food product registration, unlike butyl crotonate which lacks JECFA clearance.

Lipid-Based Flavor Delivery Systems

Isobutyl 2-butenoate's LogP of 2.73 [1] indicates strong partitioning into lipid phases, making it ideally suited for oil-based flavor emulsions, liposomal encapsulation, and fat-based confectionery fillings. Ethyl crotonate, with LogP of ~1.2, partitions more readily into aqueous phases and would be rapidly lost during emulsion processing or storage . This differential lipophilicity is critical for ensuring uniform flavor distribution and shelf stability in complex food matrices containing both aqueous and lipid compartments.

Regulatory-Compliant Product Development for Global Markets

Isobutyl 2-butenoate's dual JECFA evaluation (No. 1206) with Acceptable ADI [1] and FCC-grade certification streamline regulatory dossier preparation for food and beverage manufacturers targeting the EU, US, and Codex Alimentarius markets. Butyl crotonate's absence from JECFA evaluations and lack of FCC certification create regulatory uncertainty, potentially delaying market access or requiring costly supplementary safety studies. For procurement teams prioritizing speed-to-market with minimal regulatory friction, isobutyl 2-butenoate is the lower-risk selection among crotonate ester analogs.

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